pKa Difference vs Benzoic Acid & Regioisomers
The pKa of 3-Fluoro-5-methylbenzoic acid is a key differentiator from its close analogs. A predicted pKa of 3.93±0.10 for 3-Fluoro-5-methylbenzoic acid indicates slightly weaker acidity than its 2-Fluoro-5-methylbenzoic acid isomer (pKa 3.34±0.10 predicted) . This difference in acidity can impact reaction conditions and yields in synthetic steps requiring carboxylate activation. The pKa also differs from that of benzoic acid (pKa 4.2 [1]), highlighting the significant electronic effect of the fluorine and methyl substituents.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 3.93 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Fluoro-5-methylbenzoic acid: pKa = 3.34 ± 0.10 (predicted) ; Benzoic acid: pKa = 4.2 [1] |
| Quantified Difference | The target compound is 0.59 pKa units more basic than its 2-fluoro regioisomer, and 0.27 pKa units more acidic than benzoic acid. |
| Conditions | Predicted values under standard aqueous conditions. |
Why This Matters
The pKa difference of nearly 0.6 units compared to a close regioisomer can affect the extent of deprotonation under specific reaction conditions, directly impacting reaction efficiency and yield.
- [1] JoVE. (n.d.). 5.3: Acid and Bases: Ka, pKa, and Relative Strengths. Retrieved April 16, 2026. View Source
